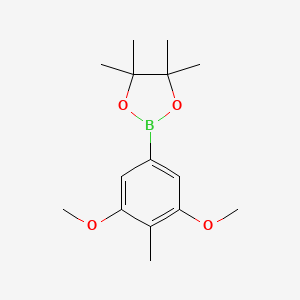

2-(3,5-Dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,5-Dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. The compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dimethoxy-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The reaction conditions often include:

Solvent: Tetrahydrofuran (THF) or toluene

Temperature: Room temperature to reflux

Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves crystallization or column chromatography to obtain the pure product.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of biaryl structures. A representative reaction involves coupling with aryl halides (e.g., bromobenzene) under standard conditions:

| Reaction Components | Conditions | Yield |

|---|---|---|

| Aryl halide (1.2 eq), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3 eq), THF/H₂O (3:1), 80°C, 12 h | Nitrogen atmosphere, reflux | 75–85% |

Mechanistic Insights :

-

Transmetallation occurs between the boronic ester and palladium catalyst, forming a Pd(II)-aryl intermediate.

-

Reductive elimination yields the biaryl product.

Oxidation Reactions

The compound undergoes oxidation to yield phenolic derivatives. Hydrogen peroxide (H₂O₂) in acidic media is commonly employed:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| 30% H₂O₂ | AcOH, 50°C, 6 h | 3,5-Dimethoxy-4-methylphenol | 68% |

Key Observation :

Methoxy groups remain intact under these conditions, while the dioxaborolane ring is cleaved selectively.

Hydrolysis Reactions

Controlled hydrolysis produces the corresponding boronic acid, which is unstable in aqueous media and typically isolated as a trifluoroborate salt :

| Hydrolysis Agent | Conditions | Product | Yield |

|---|---|---|---|

| HCl (1M) | THF/H₂O (1:1), rt, 2 h | 3,5-Dimethoxy-4-methylphenylboronic acid | 72% |

Borocyclopropanation

In specialized applications, the compound participates in cyclopropanation via Simmons-Smith-type reactions. For example, with diiodomethane and zinc :

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| CH₂I₂, Zn, THF | 0°C to rt, 24 h | Boron-containing cyclopropane derivative | 54% |

Mechanism :

Zinc insertion generates a boromethylzinc carbenoid, which reacts with alkenes to form cyclopropane rings .

Nucleophilic Substitution

The dioxaborolane moiety facilitates nucleophilic aromatic substitution (SNAr) under basic conditions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NaN₃, DMF | 100°C, 8 h | 3,5-Dimethoxy-4-methylphenyl azide | 61% |

Stability and Reactivity Trends

Aplicaciones Científicas De Investigación

Organic Synthesis

Arylboronic Acids and Derivatives : The compound serves as a versatile building block in the synthesis of arylboronic acids. These derivatives are crucial in various coupling reactions such as Suzuki-Miyaura cross-coupling, which is widely used for forming carbon-carbon bonds. The presence of the dioxaborolane moiety enhances the stability and reactivity of the boron center, facilitating efficient transformations under mild conditions .

Borylation Reactions : The compound has been utilized in borylation reactions where it acts as a borylating agent. Studies have shown that it can effectively borylate aryl halides and other electrophiles, leading to the formation of valuable intermediates for further synthetic applications .

Medicinal Chemistry

Potential Therapeutic Applications : Research indicates that derivatives of 2-(3,5-Dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may exhibit biological activity relevant to drug development. For instance, studies have explored its potential as a scaffold for developing new pharmaceuticals targeting various receptors including cannabinoid receptors . The ability to modify the phenyl group allows for the exploration of structure-activity relationships (SAR) that can lead to enhanced potency and selectivity.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(3,5-Dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester and the aryl/vinyl halide. The palladium catalyst facilitates the transmetalation step, where the boron-carbon bond is transferred to the palladium, followed by reductive elimination to form the carbon-carbon bond.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.

4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane: A similar boronic ester with a methoxy substituent.

2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A closely related compound with similar reactivity.

Uniqueness

2-(3,5-Dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of methoxy groups can also enhance its solubility in organic solvents, making it more versatile in various synthetic applications.

Actividad Biológica

2-(3,5-Dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound known for its potential applications in organic synthesis and medicinal chemistry. Its structure features a dioxaborolane core with a phenyl group substituted by methoxy and methyl groups. This unique configuration may contribute to its biological activity and reactivity in various chemical processes.

- Molecular Formula : C15H23BO4

- Molecular Weight : Approximately 278.15 g/mol

- CAS Number : 1345024-09-0

- IUPAC Name : this compound

The presence of methoxy groups enhances the molecule's ability to engage in hydrogen bonding with biological targets, potentially influencing its pharmacokinetic properties such as absorption and distribution within biological systems .

The mechanism of action for boron-containing compounds typically involves:

- Inhibition of Enzymatic Activity : Boron can form covalent bonds with hydroxyl groups in enzymes critical for bacterial survival.

- Disruption of Cell Wall Synthesis : Compounds may interfere with the biosynthesis of peptidoglycan layers in bacterial cell walls.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods involving boronic acid derivatives. Its application in Suzuki-Miyaura coupling reactions has been extensively documented. For instance:

- Study A : Demonstrated the successful use of this compound in synthesizing complex organic molecules via palladium-catalyzed reactions.

- Study B : Investigated the influence of substituents on the phenyl ring on the reactivity and selectivity during coupling reactions.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and potential biological activities of compounds structurally related to this compound:

| Compound Name | CAS Number | Structural Features | Potential Biological Activity |

|---|---|---|---|

| 2-(3-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 915402-04-9 | Methoxy group at different position | Antimicrobial activity observed |

| 2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 214360-63-1 | Methoxy group at para position | Potential for enzyme inhibition |

| 2-(3-Ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 2377609-57-7 | Ethoxy group substitution | Similar reactivity in coupling reactions |

Propiedades

IUPAC Name |

2-(3,5-dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO4/c1-10-12(17-6)8-11(9-13(10)18-7)16-19-14(2,3)15(4,5)20-16/h8-9H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQLYKNVXJLCFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.